molecular formula C9H11ClFNO B1446393 3-(2-Fluorophenoxy)azetidine hydrochloride CAS No. 1401786-30-8

3-(2-Fluorophenoxy)azetidine hydrochloride

Cat. No. B1446393
M. Wt: 203.64 g/mol
InChI Key: TXHNDAUXWXARCI-UHFFFAOYSA-N
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Description

“3-(2-Fluorophenoxy)azetidine hydrochloride” is a chemical compound with the molecular formula C9H11ClFNO . It has a molecular weight of 203.64 g/mol . This compound is used in scientific research due to its unique physical and chemical properties.


Molecular Structure Analysis

The InChI code for “3-(2-Fluorophenoxy)azetidine hydrochloride” is 1S/C9H10FNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Applications in Nicotinic Acetylcholine Receptor Imaging

The compound 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, a close relative of 3-(2-Fluorophenoxy)azetidine hydrochloride, has been investigated for its potent and selective binding to the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. This compound, labeled with fluorine-18, shows promise for PET imaging of central nAChRs due to its selective binding properties and its ability to be modulated by acetylcholine concentrations in the brain (Doll et al., 1999).

Utility in Synthesizing Drug-like Compounds

3,3-Diarylazetidines, synthesized from N-Cbz azetidinols, demonstrate the importance of azetidines in drug discovery. These compounds can be derivatized into drug-like compounds through modifications at the azetidine nitrogen and the aromatic groups. The N-Cbz group enhances reactivity by stabilizing an intermediate carbocation on the four-membered ring (Denis et al., 2018).

Impact on Ion Transport in Plants

Azetidine 2-carboxylic acid (AZ), a structural analog, has been used to investigate the relationship between protein synthesis and ion transport in plants. AZ significantly inhibits the release of ions to the xylem of barley roots and plants, suggesting a role in modulating ion transport processes (Pitman et al., 1977).

Role in Synthesis of Various Heterocyclic Compounds

Azetidines and azetines are important in synthesizing a variety of heterocyclic compounds. These compounds react with electrophiles and nucleophiles, leading to the formation of useful amides, alkenes, and amines. They serve as precursors for cyclic products such as piperidines, pyrrolidines, and pyrroles, demonstrating their versatility in chemical synthesis (Singh et al., 2008).

Antioxidant Potential of Azetidine Derivatives

Research on Schiff bases and azetidines derived from phenyl urea derivatives has highlighted their potential as antioxidants. These compounds display moderate to significant antioxidant effects compared to ascorbic acid, indicating their medicinal and chemical importance (Nagavolu et al., 2017).

Safety And Hazards

The compound is classified as causing skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

3-(2-fluorophenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-4-9(8)12-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHNDAUXWXARCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenoxy)azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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